CB1 Receptor Potency of APICA Compared to the Classical Naphthoylindole JWH-018 and the Indazole Analog APINACA
APICA demonstrates CB1 receptor potency that is nearly identical to the canonical SC JWH-018, while exhibiting more than 4-fold higher potency than its close indazole analog APINACA. This positions APICA as a high-potency alternative to JWH-018 with a distinct chemotype, and as a demonstrably superior agonist compared to APINACA for studies requiring robust CB1 activation [1][2].
| Evidence Dimension | CB1 Receptor Binding Affinity (IC50) |
|---|---|
| Target Compound Data | 175 nM |
| Comparator Or Baseline | JWH-018: 169 nM; APINACA: 824 nM |
| Quantified Difference | APICA is 1.04-fold less potent than JWH-018 and 4.7-fold more potent than APINACA. |
| Conditions | In vitro radioligand binding assay (details from cited primary literature). |
Why This Matters
This data allows researchers to select APICA over APINACA when higher CB1 potency is required, or as a non-naphthalene alternative to JWH-018 with comparable potency.
- [1] DBpedia. APICA (synthetic cannabinoid drug). Pharmacological Data. View Source
- [2] Banister, S. D. et al. (2013). The synthesis and pharmacological evaluation of adamantane-derived indoles: cannabimimetic drugs of abuse. ACS Chemical Neuroscience, 4(7), 1081-1092. View Source
